Benzo[kl]xanthene
Overview
Description
Benzo[kl]xanthene is a polycyclic aromatic compound that belongs to the xanthene family It is characterized by a fused tricyclic structure consisting of a xanthene core with additional benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzo[kl]xanthene can be synthesized through various methods, including multicomponent reactions and oxidative coupling. One common approach involves the condensation of cyclic diketones, aldehydes, and naphthols in the presence of a catalyst. For example, a solvent-free, one-pot multicomponent reaction using 1,4-diazabicyclo[2.2.2]octane supported on Amberlyst-15 as a catalyst has been reported to produce this compound derivatives in good to excellent yields .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of heterogeneous catalysts and solvent-free conditions is preferred to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Benzo[kl]xanthene undergoes various chemical reactions, including:
Oxidation: Oxidative coupling reactions are commonly used to synthesize this compound derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the xanthene core.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidative Coupling: Manganese-mediated oxidative coupling of caffeic esters and amides is a common method for synthesizing this compound lignans.
Major Products Formed
The major products formed from these reactions are various this compound derivatives with different functional groups, which can be further modified for specific applications .
Scientific Research Applications
Benzo[kl]xanthene has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of benzo[kl]xanthene involves its interaction with molecular targets and pathways. For example, this compound lignans interact with DNA through dual modes: the planar core acts as a base pair intercalant, while flexible pendants act as minor groove binders . This interaction can inhibit DNA replication and transcription, leading to antiproliferative effects on cancer cells.
Comparison with Similar Compounds
Benzo[kl]xanthene is unique compared to other xanthene derivatives due to its specific structural features and biological activities. Similar compounds include:
Xanthone: A parent compound with a simpler structure and diverse pharmacological activities.
Thioxanthone: A sulfur-containing analogue with applications in photochemistry and as a photosensitizer.
Acridine: A nitrogen-containing analogue with antibacterial and anticancer properties.
This compound stands out due to its specific interactions with biological molecules and its potential for targeted therapeutic applications .
Properties
IUPAC Name |
8-oxatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17),14-octaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O/c1-2-9-14-12(7-1)13-8-3-5-11-6-4-10-15(17-14)16(11)13/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKOSFCWXOIAFTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC4=C3C(=CC=C4)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90173813 | |
Record name | Benzo(k l)xanthene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90173813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
200-23-7 | |
Record name | Benzo[kl]xanthene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=200-23-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzo(k l)xanthene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000200237 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzo[kl]xanthene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89258 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzo(k l)xanthene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90173813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzo(k l)xanthene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.366 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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